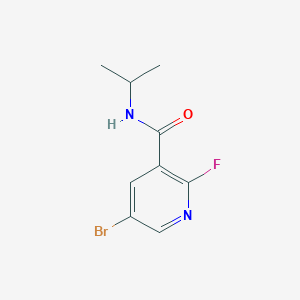

5-Bromo-2-fluoro-N-isopropylnicotinamide

Description

5-Bromo-2-fluoro-N-isopropylnicotinamide is a substituted nicotinamide derivative characterized by a pyridine ring core with bromo (Br) and fluoro (F) substituents at positions 5 and 2, respectively, and an isopropyl group attached to the carboxamide nitrogen. Nicotinamide derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators due to their structural resemblance to nicotinamide adenine dinucleotide (NAD+) .

Properties

IUPAC Name |

5-bromo-2-fluoro-N-propan-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFN2O/c1-5(2)13-9(14)7-3-6(10)4-12-8(7)11/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHCPCLRWRUUAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(N=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Bromo-2-fluoro-N-isopropylnicotinamide can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . These synthetic routes are efficient and provide high yields of the desired product.

Chemical Reactions Analysis

5-Bromo-2-fluoro-N-isopropylnicotinamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction:

Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for this compound, involving palladium catalysts and boron reagents.

Scientific Research Applications

5-Bromo-2-fluoro-N-isopropylnicotinamide has several applications in scientific research:

Biology: The compound is used in the study of biological pathways and molecular interactions, although specific biological applications are not extensively documented.

Mechanism of Action

The exact mechanism of action of 5-Bromo-2-fluoro-N-isopropylnicotinamide is not well-documented. it is known to interact with molecular targets and pathways involved in various biological processes. For example, similar compounds have been shown to exhibit antifungal activity by inhibiting specific enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 5-bromo-2-fluoro-N-isopropylnicotinamide with four analogous compounds from the literature, focusing on structural variations, physicochemical properties, and inferred functional implications.

5-Bromo-2-chloro-N-(2-cyclopropylethyl)isonicotinamide

- Core Structure : Isonicotinamide (pyridine-4-carboxamide) with Br at position 5 and Cl at position 2.

- Substituents :

- Chlorine (Cl) replaces fluorine (F) at position 2.

- N-substituent: 2-cyclopropylethyl instead of isopropyl.

- Molecular Formula : C₁₁H₁₂BrClN₂O.

- Molar Mass : 303.58 g/mol .

5-Bromo-N-(2-isopropylphenyl)-2-furamide

- Core Structure : Furan-2-carboxamide instead of pyridine-3-carboxamide.

- Substituents :

- Bromo at position 5 of the furan ring.

- N-substituent: 2-isopropylphenyl.

- Molecular Formula: C₁₄H₁₄BrNO₂.

- Molar Mass : 324.18 g/mol .

- The bulky 2-isopropylphenyl group may enhance lipophilicity but reduce aqueous solubility compared to the simpler isopropyl substituent.

5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide

- Core Structure : Benzamide (aromatic benzene ring) with Br at position 5, F at position 2, and a methyl group at position 3.

- Substituents :

- Cyclopropyl instead of isopropyl as the N-substituent.

- Molecular Formula: Not explicitly provided, but inferred as C₁₂H₁₂BrFNO.

- The methyl group at position 3 introduces additional steric hindrance, which could affect binding in enzyme active sites .

5-Bromo-N-{3-[(5-bromo-2-furoyl)amino]propyl}-2-furamide

- Core Structure : Bis-furan system with dual bromo substituents.

- Substituents :

- Two bromo groups (positions 5 on both furans).

- A propyl linker with an amide group.

- Molecular Formula : C₁₃H₁₂Br₂N₂O₄.

- Molar Mass : 420.05 g/mol .

- Higher molar mass and polarity due to additional amide and furan groups.

Comparative Analysis Table

| Compound Name | Core Structure | Substituents (Positions) | N-Substituent | Molecular Formula | Molar Mass (g/mol) | Key Features |

|---|---|---|---|---|---|---|

| 5-Bromo-2-fluoro-N-isopropylnicotinamide | Pyridine-3-carboxamide | Br (5), F (2) | Isopropyl | C₁₀H₁₁BrFN₂O | 289.11* | High electronegativity (F), moderate bulk |

| 5-Bromo-2-chloro-N-(2-cyclopropylethyl)isonicotinamide | Pyridine-4-carboxamide | Br (5), Cl (2) | 2-cyclopropylethyl | C₁₁H₁₂BrClN₂O | 303.58 | Increased lipophilicity (Cl), rigid substituent |

| 5-Bromo-N-(2-isopropylphenyl)-2-furamide | Furan-2-carboxamide | Br (5) | 2-isopropylphenyl | C₁₄H₁₄BrNO₂ | 324.18 | Bulky aryl group, no pyridine nitrogen |

| 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide | Benzamide | Br (5), F (2), CH₃ (3) | Cyclopropyl | C₁₂H₁₂BrFNO* | 308.14* | Benzene core, methyl steric hindrance |

| 5-Bromo-N-{3-[(5-bromo-2-furoyl)amino]propyl}-2-furamide | Bis-furan | Br (5,5') | 3-aminopropyl linker | C₁₃H₁₂Br₂N₂O₄ | 420.05 | Dual bromo groups, extended linker |

*Calculated based on molecular formula.

Research Implications

- Steric and Solubility Trade-offs : Isopropyl and cyclopropylethyl substituents balance lipophilicity and solubility, critical for pharmacokinetics .

- Core Structure Flexibility : Pyridine-based derivatives (e.g., nicotinamides) may offer better binding specificity to NAD+-dependent enzymes than furan or benzene analogs .

Biological Activity

5-Bromo-2-fluoro-N-isopropylnicotinamide (BFIPN) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C12H13BrF N3O

- Molecular Weight : 302.14 g/mol

- Structure : The compound features a bromine atom, a fluorine atom, and an isopropyl group attached to a nicotinamide backbone, which contributes to its unique reactivity and biological properties.

Enzyme Inhibition

BFIPN has been investigated for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. Studies have shown that it can act as a competitive inhibitor for certain kinases, which play crucial roles in cell signaling and metabolism.

Receptor Binding

Research indicates that BFIPN exhibits affinity for specific receptors, including:

- Nicotinic Acetylcholine Receptors (nAChRs) : The compound has been shown to modulate receptor activity, potentially influencing neurotransmission.

- G-protein Coupled Receptors (GPCRs) : BFIPN's interaction with GPCRs suggests a role in various physiological processes, including inflammation and pain modulation.

The mechanism by which BFIPN exerts its biological effects involves:

- Molecular Targeting : Binding to enzyme active sites or receptor sites, altering their activity.

- Signal Transduction Modulation : Influencing downstream signaling pathways that affect cellular responses.

Study 1: Anticancer Activity

In vitro studies demonstrated that BFIPN exhibits cytotoxic effects against several cancer cell lines. The compound induced apoptosis in breast cancer cells through the activation of caspase pathways. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |

| A549 (Lung) | 15.3 | Cell cycle arrest |

| HeLa (Cervical) | 10.2 | Induction of oxidative stress |

Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of BFIPN in a murine model of arthritis. The results indicated a significant reduction in inflammatory markers such as TNF-α and IL-6 when treated with BFIPN compared to control groups.

Comparative Analysis

To understand the uniqueness of BFIPN, it is essential to compare it with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 5-Bromo-Nicotinamide | Moderate enzyme inhibition | Lacks fluorine substitution |

| 2-Fluoro-Nicotinamide | Weak receptor binding | No bromine substitution |

| N-Isopropylnicotinamide | Non-specific biological activity | Does not contain halogen substituents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.